Pentosan polysulfate sodium

描述

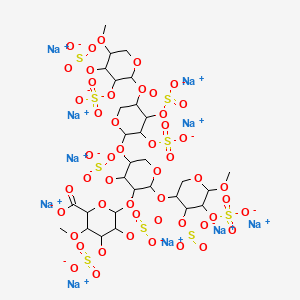

A sulfated pentosyl polysaccharide with heparin-like properties.

作用机制

Target of Action

Elmiron, also known as Pentosan Polysulfate Sodium, primarily targets Fibroblast Growth Factors (FGFs) . FGFs are a family of growth factors involved in angiogenesis, wound healing, and embryonic development .

Mode of Action

Elmiron is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer . It binds to FGFs as well as other heparin-binding growth factors . It has been shown to interact also with the heparin-binding site of FGFR-1 . It inhibits the growth of SW13 adrenocortical cells transfected with FGF-4 and tumorigenicity of MCF-7 breast carcinoma cells transfected with FGF-1 or FGF-4 .

Biochemical Pathways

It is known that elmiron has anticoagulant and fibrinolytic effects , which suggests it may influence pathways related to blood clotting and fibrinolysis.

Pharmacokinetics

Elmiron exhibits slow absorption . In a study where healthy female volunteers received a single oral dose of Elmiron, maximal levels of plasma radioactivity were seen approximately at a median of 2 hours after dosing . Based on urinary excretion of radioactivity, a mean of approximately 6% of an oral dose of Elmiron is absorbed and reaches the systemic circulation . The fraction of Elmiron that is absorbed is metabolized by partial desulfation in the liver and spleen, and by partial depolymerization in the kidney to a large number of metabolites . Both the desulfation and depolymerization can be saturated with continued dosing . Following administration, plasma radioactivity declined with mean half-lives of 27 and 20 hours, respectively . A large proportion of the orally administered dose of Elmiron is excreted in feces as unchanged drug . A mean of 6% of an oral dose is excreted in the urine, mostly as desulfated and depolymerized metabolites .

Result of Action

Elmiron is thought to work by restoring a damaged, thin, or “leaky” bladder surface . This surface, composed of a coating of mucus known as the glycosaminoglycans (GAG) layer, protects the bladder wall from bacteria and irritating substances in urine . By adhering to and supplementing the defective GAG layer, Elmiron is hypothesized to ameliorate the symptoms of interstitial cystitis .

Action Environment

The action of Elmiron is influenced by the environment within the urinary bladder. As Elmiron is excreted into the urine, it is thought to attach to and help repair the protective layer of mucus lining the bladder, which is deficient in patients with bladder pain syndrome . The efficacy and stability of Elmiron’s action may therefore be influenced by factors that affect the urinary environment, such as hydration status and urinary pH.

生化分析

Biochemical Properties

Pentosan polysulfate sodium plays a significant role in biochemical reactions due to its anticoagulant and anti-inflammatory properties . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain proteases and enzymes involved in the coagulation cascade . Additionally, this compound binds to glycosaminoglycans and other components of the extracellular matrix, thereby modulating their function and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to reduce the expression of pro-inflammatory cytokines in immune cells, thereby exerting an anti-inflammatory effect . Furthermore, this compound can alter the permeability of the bladder epithelium, protecting it from irritants present in urine .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to and inhibits enzymes involved in the coagulation cascade, such as thrombin and factor Xa . Additionally, this compound interacts with cell surface receptors and extracellular matrix components, leading to changes in cell signaling and gene expression . These interactions result in the modulation of inflammatory responses and the stabilization of the bladder lining .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including the maintenance of bladder epithelial integrity and the reduction of inflammation . Prolonged exposure to the compound may also lead to potential side effects, such as retinal toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to provide significant relief from bladder pain and inflammation . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and increased risk of bleeding . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is partially metabolized in the liver and spleen, with a portion of the absorbed compound undergoing desulfation and depolymerization . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis . Enzymes such as sulfatases and glycosidases play a role in the metabolism of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in the bladder epithelium, where it exerts its protective effects . The localization and accumulation of this compound are influenced by its binding affinity to glycosaminoglycans and other extracellular matrix components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It is primarily localized to the extracellular matrix and the cell surface, where it interacts with receptors and other biomolecules . Post-translational modifications, such as sulfation, play a role in directing this compound to specific compartments or organelles within the cell .

属性

IUPAC Name |

decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJQCBORNZDNDU-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38Na10O50S9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in water to 50% at pH 6 | |

| Record name | Elmiron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

37319-17-8 | |

| Record name | Elmiron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。